2-chloropyrimidine-5-sulfonyl fluoride
Description
Structure
3D Structure
Properties
CAS No. |
2137823-28-8 |
|---|---|
Molecular Formula |
C4H2ClFN2O2S |
Molecular Weight |
196.59 g/mol |
IUPAC Name |
2-chloropyrimidine-5-sulfonyl fluoride |
InChI |
InChI=1S/C4H2ClFN2O2S/c5-4-7-1-3(2-8-4)11(6,9)10/h1-2H |
InChI Key |
MYYNHVZJLXXVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)S(=O)(=O)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloropyrimidine 5 Sulfonyl Fluoride
Established Synthetic Routes and Precursor Chemistry
Traditional approaches to synthesizing 2-chloropyrimidine-5-sulfonyl fluoride (B91410) typically rely on the preparation of a sulfonyl chloride intermediate followed by a halogen exchange reaction or, less commonly, direct fluorosulfonylation.
Synthesis via Sulfonyl Chloride Intermediates and Halogen Exchange Reactions
The most common and established route involves a two-step sequence starting from a suitable pyrimidine (B1678525) precursor. The first step is the formation of 2-chloropyrimidine-5-sulfonyl chloride, which is then converted to the target sulfonyl fluoride.
The precursor, 2-chloropyrimidine-5-sulfonyl chloride, is a solid at room temperature with a melting point between 64°C and 68°C. thermofisher.com Its synthesis typically begins with 2-aminopyrimidine. orgsyn.org This starting material can be converted to 2-chloropyrimidine (B141910) through diazotization followed by chlorination. orgsyn.orggoogle.com The resulting 2-chloropyrimidine is then subjected to chlorosulfonylation to install the sulfonyl chloride group at the 5-position of the pyrimidine ring.
Once the 2-chloropyrimidine-5-sulfonyl chloride intermediate is obtained, the crucial step is the halogen exchange (Halex) reaction, where the chlorine atom of the sulfonyl chloride group is replaced by fluorine. This transformation is typically achieved using a fluoride salt. While traditional methods often used harsh fluorinating agents, recent advancements have focused on milder and more efficient reagents. organic-chemistry.org Potassium fluoride (KF) is a commonly used, inexpensive, and safe fluoride source for this conversion. organic-chemistry.orgnih.gov The reaction is often performed in a biphasic system, such as water/acetone, which can accelerate the reaction while allowing for a simple workup. organic-chemistry.org The use of phase-transfer catalysts can also enhance the efficiency of this solid-liquid reaction. google.com
| Fluorinating Agent | Solvent System | Typical Reaction Time | Key Advantages |
|---|---|---|---|
| Potassium Fluoride (KF) | Water/Acetone | 2–4 hours | Mild conditions, high yield, scalable. organic-chemistry.org |
| Potassium Fluoride (KF) | Acetonitrile (with catalyst) | Variable | Good for substrates sensitive to water. researchgate.net |
| Silver Fluoride (AgF) | Various organic solvents | Variable | Effective but higher cost. |
Direct Fluorosulfonylation Approaches for Pyrimidine Derivatives
Direct fluorosulfonylation involves the simultaneous introduction of both the sulfur dioxide and fluoride components onto the pyrimidine ring in a single synthetic operation. These methods bypass the need to isolate the often-unstable sulfonyl chloride intermediate.
One such approach is a Sandmeyer-type fluorosulfonylation. organic-chemistry.org This reaction transforms an aryldiazonium salt, generated in situ from an aromatic amine (like 5-amino-2-chloropyrimidine), into the corresponding sulfonyl fluoride. This method typically uses a sulfur dioxide source, such as sodium metabisulfite (B1197395) (Na₂S₂O₅) or DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)), and a fluorine source like Selectfluor®. organic-chemistry.org This approach offers broad functional group tolerance and is suitable for late-stage fluorosulfonylation. organic-chemistry.org
Emerging and Optimized Synthetic Protocols
Recent research has focused on developing more efficient, catalytic, and environmentally friendly methods for synthesizing sulfonyl fluorides, including 2-chloropyrimidine-5-sulfonyl fluoride.
Catalyst-Mediated and Transition Metal-Catalyzed Synthetic Strategies
Modern catalysis offers powerful tools for forming the C-S bond necessary for the sulfonyl fluoride group. Transition metals, particularly palladium, have been employed in cross-coupling strategies. For instance, a palladium-catalyzed reaction of an aryl halide (such as 2,5-dichloropyrimidine (B52856) or 2-chloro-5-iodopyrimidine) with a sulfur dioxide surrogate like DABSO and an electrophilic fluorinating agent can yield the desired aryl sulfonyl fluoride. organic-chemistry.org
Organocatalysis has also emerged as a viable strategy. An organobismuth(III) complex has been shown to catalyze the synthesis of sulfonyl fluorides from heteroaryl boronic acids, SO₂, and Selectfluor®, providing excellent yields for a wide range of substrates. organic-chemistry.org This method could potentially be applied to a suitable pyrimidine boronic acid precursor.
Electrochemical and Photochemical Approaches to Sulfonyl Fluorides
Electrochemical synthesis represents a mild and environmentally benign approach to preparing sulfonyl fluorides. nih.gov This method uses an electric current to drive the oxidative coupling of thiols or disulfides with an inexpensive and safe fluoride source like potassium fluoride. nih.govthieme.de Starting from 2-chloro-5-mercaptopyrimidine, this electrochemical protocol could provide a direct and green route to this compound without the need for chemical oxidants. nih.gov The reaction conditions are generally mild, displaying a broad substrate scope that includes various heterocyclic thiols. nih.gov
Photoredox catalysis is another emerging strategy. This approach uses light to enable the synthesis of sulfonyl fluorides from readily available starting materials like alkyl bromides via halogen atom transfer (XAT), followed by SO₂ capture and fluorination. organic-chemistry.org
Green Chemistry Principles and Sustainable Synthesis of this compound
The principles of green chemistry are increasingly influencing the development of synthetic routes. For the synthesis of this compound, this translates to using less hazardous materials, improving atom economy, and reducing waste.
Protocols using stable and readily available substrates like thiols or disulfides are advantageous over those requiring the pre-formation of unstable sulfonyl chlorides. researchgate.net The use of potassium fluoride as the sole fluorine source is preferred over more corrosive or expensive reagents. researchgate.net Furthermore, employing environmentally benign oxidants, such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H₂O), in a one-pot process from thiols or disulfides enhances the green credentials of the synthesis. researchgate.net The use of water as a solvent in halogen exchange reactions not only aligns with green chemistry principles but can also accelerate the conversion. organic-chemistry.org
| Synthetic Strategy | Key Starting Material | Reagents | Green Chemistry Aspect |
|---|---|---|---|
| Halogen Exchange | 2-chloropyrimidine-5-sulfonyl chloride | KF, Water/Acetone | Use of safe fluoride source, aqueous solvent system. organic-chemistry.org |
| Electrochemical Synthesis | 2-chloro-5-mercaptopyrimidine | KF, Electricity | Avoids chemical oxidants, mild conditions. nih.gov |
| One-Pot Thiol Oxidation/Fluorination | 2-chloro-5-mercaptopyrimidine | NaOCl·5H₂O, KF | Stable substrate, green oxidant, one-pot efficiency. researchgate.net |
| Sandmeyer Fluorosulfonylation | 5-amino-2-chloropyrimidine | Na₂S₂O₅, Selectfluor® | Bypasses sulfonyl chloride intermediate. organic-chemistry.org |
Process Intensification and Scale-Up Considerations in this compound Production
Process intensification aims to develop safer, more efficient, and sustainable manufacturing processes. cetjournal.it For the production of this compound, this involves a shift from traditional batch or semi-batch operations to continuous flow processes. cetjournal.it Continuous manufacturing offers significant advantages, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and greater consistency in product quality. cetjournal.it
The diazotization step in the synthesis is highly exothermic and involves the formation of unstable diazonium salts. In a batch reactor, controlling the temperature can be challenging, potentially leading to runaway reactions. The use of continuous flow reactors, such as microreactors or continuous stirred-tank reactors (CSTRs), allows for precise temperature control due to their high surface-area-to-volume ratio, thus enhancing the safety of the process. cetjournal.it
Scaling up the synthesis of this compound requires careful consideration of several factors. The handling of corrosive reagents like hydrochloric acid and potentially toxic gases such as sulfur dioxide necessitates robust equipment and stringent safety protocols. The transition to a continuous process can mitigate some of these risks by containing the hazardous materials within a closed system.
Furthermore, process intensification can lead to a reduction in solvent usage and waste generation, contributing to a more sustainable and environmentally friendly process. cetjournal.it For instance, optimizing the reaction conditions in a continuous flow setup can lead to higher yields and selectivity, reducing the need for extensive purification steps and the associated solvent consumption. The use of a cascade of continuous stirred tank reactors has been successfully employed for the scale-up of sulfonyl fluoride synthesis. organic-chemistry.org
The table below outlines key considerations for the process intensification and scale-up of this compound production.
Table 2: Process Intensification and Scale-Up Parameters
| Parameter | Batch Process | Continuous Flow Process | Key Considerations for Scale-Up |
|---|---|---|---|
| Heat Transfer | Limited, potential for hot spots | Excellent, high surface-area-to-volume ratio | Precise temperature control is crucial for exothermic steps like diazotization. |
| Mass Transfer | Can be inefficient, affecting reaction rates | Highly efficient, improved mixing | Ensures consistent reaction conditions and product quality. |
| Safety | Higher risk due to large volumes of hazardous materials | Inherently safer due to smaller reaction volumes. cetjournal.it | Handling of corrosive and toxic reagents, management of unstable intermediates. |
| Process Control | Manual or semi-automated | Fully automated, precise control of parameters | Real-time monitoring and control are essential for consistency and safety. |
| Solvent Usage | Often high to manage exotherms | Reduced due to better heat exchange and efficiency. cetjournal.it | Minimizing waste and environmental impact. |
| Scalability | Challenging, requires reactor redesign | More straightforward, often by numbering-up reactors | Maintaining consistent performance at a larger scale. |
Chemical Reactivity and Mechanistic Investigations of 2 Chloropyrimidine 5 Sulfonyl Fluoride
Reactivity Profiles of the Sulfonyl Fluoride (B91410) Moiety
The sulfonyl fluoride group (–SO₂F) is recognized for its unique balance of stability and latent reactivity. enamine.net While generally stable under many synthetic conditions, its sulfur atom can act as an electrophilic center, particularly when activated. This characteristic is central to its application in covalent inhibitor design and click chemistry. enamine.netnih.gov
The sulfonyl fluoride group is a cornerstone of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a set of click reactions known for their reliability, high yields, and simple execution in aqueous or organic media. sigmaaldrich.comaccessscience.com SuFEx reactions involve the exchange of the S-F bond for S-O or S-N bonds, typically by reacting the sulfonyl fluoride with nucleophiles like silylated phenols or amines. nih.govcshl.edu
The reaction of an aryl sulfonyl fluoride, such as 2-chloropyrimidine-5-sulfonyl fluoride, with a phenol (B47542) or an alcohol in the presence of a suitable base or catalyst leads to the formation of a stable sulfonate ester linkage. nih.gov This transformation is highly efficient and chemoselective, with the sulfonyl fluoride reacting cleanly at the sulfur center. sigmaaldrich.com The electron-deficient nature of the pyrimidine (B1678525) ring in this compound is expected to enhance the electrophilicity of the sulfur atom, promoting the SuFEx reaction. Recent advancements have introduced catalytic methods, such as the use of 2-tert-butyl-1,1,3,3-tetramethylguanidine (B31305) (BTMG) with hexamethyldisilazane (B44280) (HMDS), to accelerate these couplings, allowing them to proceed rapidly at room temperature. cshl.edu
Table 1: Representative SuFEx Reactions with Aryl Sulfonyl Fluorides This table illustrates the general conditions for SuFEx reactions applicable to aryl sulfonyl fluorides like this compound.
| Sulfonyl Fluoride Substrate | Nucleophile | Catalyst/Base | Solvent | Product Type | Reference |
| Aromatic Sulfonyl Fluoride | Aryl Alcohol | BTMG (5 mol%), HMDS | MeCN | Aryl Sulfonate | nih.govcshl.edu |
| Aromatic Sulfonyl Fluoride | Primary Alkyl Alcohol | BTMG (20 mol%), HMDS | MeCN | Alkyl Sulfonate | nih.gov |
| Phenylsulfonyl Fluoride | Amine | Ca(NTf₂)₂ / DABCO | tert-Amyl Alcohol | Sulfonamide | nih.gov |
The sulfonyl fluoride group is generally resistant to hydrolysis and nucleophilic attack under standard conditions, contributing to its utility as a stable functional handle. sigmaaldrich.comnih.gov However, its reactivity can be unlocked under specific conditions or with highly potent nucleophiles. For instance, the formation of sulfonamides from sulfonyl fluorides often requires strong bases, an excess of the amine nucleophile, or elevated temperatures. acs.org
Recent methodologies have demonstrated that the activation of sulfonyl fluorides with Lewis acids, such as calcium triflimide (Ca(NTf₂)₂), can facilitate the synthesis of sulfonamides under milder conditions. nih.govacs.org This approach enhances the electrophilicity of the sulfur center, making it more susceptible to attack by amine nucleophiles.
Hydrolysis of sulfonyl fluorides to the corresponding sulfonic acids is generally slow but can be influenced by the electronic properties of the aromatic ring to which it is attached. researchgate.net The stability of the sulfonyl fluoride group is a key attribute, allowing it to persist through various synthetic steps that might otherwise affect more labile sulfonyl chlorides. nih.gov
A significant advantage of the sulfonyl fluoride moiety is its role as a "latent electrophile." nih.gov Its inherent stability allows it to be incorporated early in a synthetic sequence and carried through multiple reaction steps without undergoing unwanted transformations. nih.govacs.org This is in stark contrast to more reactive electrophiles like sulfonyl chlorides, which often must be introduced at the end of a synthesis. nih.gov
The reactivity of the sulfonyl fluoride can be "awakened" or unveiled at a desired stage. acs.org For example, a molecule containing a sulfonyl fluoride can undergo various modifications at other sites, such as the chloro group on the pyrimidine ring of this compound. Subsequently, the sulfonyl fluoride can be activated to form a covalent bond with a biological target, a common strategy in the development of covalent inhibitors in drug discovery. nih.govacs.org This controlled reactivity makes the sulfonyl fluoride a valuable tool for chemical biology and medicinal chemistry. enamine.net
Transformations Involving the Chloro Substituent on the Pyrimidine Ring
The chlorine atom at the C2 position of the pyrimidine ring is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the pyrimidine ring activates the C-Cl bond towards these reactions.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C, C-N, and C-O bonds. The chloro group on this compound serves as an excellent handle for these transformations. sigmaaldrich.com
Suzuki-Miyaura Coupling: This reaction pairs the chloropyrimidine with a boronic acid or ester to form a C-C bond. While aryl sulfonyl fluorides themselves can undergo a desulfonative Suzuki coupling, the C-Cl bond of a chloropyrimidine is generally more reactive under standard Suzuki conditions, allowing for selective coupling at the chloro position. rsc.orgnih.gov Recent studies have shown the successful Suzuki-Miyaura coupling of pyridine-2-sulfonyl fluoride (PyFluor) with various boronic acids, demonstrating that the sulfonyl fluoride group can be compatible with these conditions. nih.gov
Sonogashira Coupling: This reaction involves the coupling of the chloropyrimidine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst, to install an alkynyl group. organic-chemistry.orglibretexts.org The reaction is highly versatile and can be performed even on complex heterocyclic systems. organic-chemistry.orgnih.govnih.gov The efficiency of the coupling depends on the catalyst system and reaction conditions, with modern catalysts allowing the use of less reactive aryl chlorides. organic-chemistry.org
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the chloropyrimidine with a primary or secondary amine. organic-chemistry.orgnih.gov This method is exceptionally important in medicinal chemistry for synthesizing arylamines. mdpi.com The reaction is tolerant of a wide range of functional groups and has been successfully applied to various chloro-substituted heterocycles. nih.govrsc.orgnih.gov
Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Chloro-Heterocycles This table provides examples of general conditions for cross-coupling reactions that are applicable to the chloro substituent of this compound.
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Product Type | Reference |
| Suzuki-Miyaura | (Hetero)aryl boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 2-Arylpyrimidine | nih.govrsc.org |
| Sonogashira | Terminal alkyne | Pd(II) complex, Cu(I) | Piperidine | 2-Alkynylpyrimidine | organic-chemistry.orgorganic-chemistry.org |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / BINAP | Cs₂CO₃ or NaOtBu | 2-Aminopyrimidine | organic-chemistry.orgnih.gov |
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient pyrimidine ring, further activated by the strongly electron-withdrawing sulfonyl fluoride group at the C5 position, makes the C2-chloro substituent highly susceptible to Nucleophilic Aromatic Substitution (SNAr). mdpi.com In this two-step process, a nucleophile attacks the carbon bearing the chlorine, forming a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the expulsion of the chloride ion to restore aromaticity. researchgate.netyoutube.com
This reaction is highly general and can be performed with a wide variety of nucleophiles, including amines, alkoxides, and thiolates, often under mild conditions. mdpi.comrsc.org The regioselectivity is typically high, with substitution occurring selectively at the activated chloro position. Kinetic studies on related systems like 2-chloro-5-nitropyrimidine (B88076) confirm the facile nature of this substitution pathway. researchgate.net
Table 3: Examples of SNAr Reactions on Chloro-Pyrimidines This table illustrates typical nucleophiles and conditions for SNAr reactions relevant to this compound.
| Substrate | Nucleophile | Conditions | Product | Reference |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Amine / Alkoxide | Mild, environmentally friendly | Amination / Solvolysis Product | mdpi.com |
| 2,4,5-Trichloropyrimidine | Pyrrolidine | KOH, rt | 2-Pyrrolidinyl-4,5-dichloropyrimidine | rsc.org |
| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate | Dimethylamine | N/A | Ethyl 4-(dimethylamino)-2-methylthiopyrimidine-5-carboxylate | rsc.org |
Reactivity of the Pyrimidine Heterocyclic System
The pyrimidine ring system is characterized by its electron-deficient nature, a consequence of the presence of two electronegative nitrogen atoms within the aromatic ring. This inherent electronic property makes the pyrimidine core susceptible to nucleophilic attack, while generally rendering it resistant to electrophilic substitution unless activated by electron-donating groups.
Electrophilic and Nucleophilic Additions to the Pyrimidine Ring
The electron-poor character of the pyrimidine ring in this compound makes it highly susceptible to nucleophilic aromatic substitution (SNA_r) . The positions most prone to nucleophilic attack in the pyrimidine ring are generally C2, C4, and C6, as they bear the greatest partial positive charge. In this specific molecule, the chlorine atom at the C2 position serves as a good leaving group, making this site a primary target for nucleophiles.
Studies on related 2-sulfonylpyrimidines have demonstrated that the introduction of strong electron-withdrawing groups at the 5-position dramatically increases the rate of nucleophilic attack at the C2 position. acs.org The sulfonyl fluoride group (-SO₂F) is a powerful electron-withdrawing group, and its presence at C5 significantly enhances the electrophilicity of the C2 position, making it highly reactive towards nucleophiles. In comparison, analogous 2-chloropyrimidines are reported to be far less reactive. acs.org
Conversely, electrophilic attack on the pyrimidine ring is generally disfavored due to its electron-deficient character. Electrophilic substitution, when it does occur, typically takes place at the C5 position, which is the most electron-rich carbon in the ring. However, the presence of the strongly deactivating sulfonyl fluoride group at this very position in this compound would be expected to render the ring highly resistant to electrophilic addition.
Redox Chemistry of the Pyrimidine Core
The redox behavior of the pyrimidine core in this compound is intrinsically linked to its electron-deficient nature. The presence of multiple electronegative atoms (two nitrogens, a chlorine, and the sulfonyl fluoride group) suggests that the molecule would be more readily reduced than oxidized.
Chemoselective Functionalization and Multi-site Reactivity Control
The presence of two distinct electrophilic sites—the C2 position bearing a chlorine atom and the sulfur atom of the sulfonyl fluoride group—presents a challenge and an opportunity for chemoselective functionalization . The ability to selectively target one site over the other is crucial for the controlled synthesis of complex molecules.
The key to controlling the reactivity lies in the differential electrophilicity of the two sites and the nature of the incoming nucleophile. As established in studies of related 2-sulfonylpyrimidines, the C2 position is highly activated towards nucleophilic aromatic substitution due to the electron-withdrawing effect of the 5-sulfonyl group. acs.org This suggests that under many conditions, nucleophilic attack will preferentially occur at the C2 position, leading to the displacement of the chloride ion.
However, the sulfonyl fluoride group is also a reactive electrophile, capable of reacting with a variety of nucleophiles to form sulfonamides, sulfonic esters, or other derivatives. The reactivity of the sulfonyl fluoride can be modulated by the reaction conditions. For instance, certain catalysts or reaction partners can specifically activate the sulfonyl fluoride moiety.
Therefore, achieving chemoselectivity depends on a careful choice of reaction conditions, including the nucleophile, solvent, temperature, and the potential use of catalysts. By fine-tuning these parameters, it is possible to direct the reaction towards the desired functionalization at either the C2 position of the pyrimidine ring or the sulfonyl fluoride group.
Applications of 2 Chloropyrimidine 5 Sulfonyl Fluoride in Advanced Chemical Synthesis and Discovery
2-Chloropyrimidine-5-sulfonyl Fluoride (B91410) as a Versatile Synthetic Building Block
The unique arrangement of reactive sites on 2-chloropyrimidine-5-sulfonyl fluoride makes it a powerful tool for synthetic chemists. The chlorine atom can be substituted through nucleophilic aromatic substitution, while the sulfonyl fluoride group can react with various nucleophiles, including amines and alcohols, often under mild conditions. This orthogonal reactivity allows for stepwise functionalization, enabling the construction of intricate molecular architectures.
Construction of Complex Heterocyclic Scaffolds and Architectures
The pyrimidine (B1678525) core of this compound is a common motif in biologically active compounds. The ability to selectively functionalize the molecule at two different positions makes it an ideal starting point for the synthesis of more complex heterocyclic systems. For instance, the chlorine atom can be displaced by a variety of nucleophiles, such as amines or thiols, to introduce new substituents. Subsequently, the sulfonyl fluoride group can be reacted to build out another part of the molecule. This sequential reactivity is crucial for the efficient synthesis of compounds with defined three-dimensional structures.
While specific examples detailing the use of this compound in the synthesis of a wide array of complex heterocycles are emerging, the reactivity of its constituent parts is well-established. For example, the reaction of similar sulfonyl fluorides with amines to form sulfonamides is a cornerstone of medicinal chemistry. The pyrimidine ring itself is a key component of many drugs and bioactive molecules. nih.gov
Design and Synthesis of Functional Organic Molecules
The properties of this compound also lend themselves to the creation of functional organic molecules for materials science. The pyrimidine ring is electron-deficient, a property that can be tuned by the substituents attached to it. This electronic nature is of interest in the development of materials with specific optical or electronic properties, such as those used in organic light-emitting diodes (OLEDs). The introduction of a sulfonyl fluoride group provides a handle for further modification, allowing for the fine-tuning of the molecule's properties. For example, related fluorinated pyrimidine building blocks are used to synthesize ligands for iridium complexes that exhibit high external quantum efficiencies in OLEDs. sigmaaldrich.com
Exploitation in Chemical Biology and Bioconjugation
The sulfonyl fluoride moiety of this compound is a particularly useful functional group in chemical biology. It is known to react with the nucleophilic side chains of several amino acids, including serine, threonine, tyrosine, lysine (B10760008), cysteine, and histidine. rsc.orgnih.gov This reactivity allows for the covalent modification of proteins, making it a valuable tool for studying protein function and for the development of new therapeutic agents.
Development of Activity-Based Probes and Research Tools for Biomacromolecules
Activity-based probes (ABPs) are small molecules that covalently bind to the active site of an enzyme, allowing for the detection and characterization of enzyme activity. The sulfonyl fluoride group is an excellent "warhead" for ABPs due to its appropriate balance of stability in aqueous environments and reactivity with protein nucleophiles. rsc.orgnih.gov
By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) molecule, to the pyrimidine ring of this compound, researchers can create probes to label specific classes of enzymes. For example, sulfonyl fluoride-containing probes have been successfully used to target serine proteases and kinases. nih.govnih.gov The pyrimidine scaffold can act as a recognition element, directing the probe to the active site of the target enzyme, whereupon the sulfonyl fluoride reacts with a nearby nucleophilic amino acid residue to form a stable covalent bond. This allows for the visualization and quantification of enzyme activity in complex biological samples.
A notable example of a similar scaffold in action is the design of kinase inhibitors using a pyrimidine 2-aminopyrazole structure, where the sulfonyl fluoride was positioned to react with a catalytic lysine residue. nih.gov
SuFEx Chemistry for Site-Specific Protein and Nucleic Acid Labeling (for research purposes)
Sulfur(VI) Fluoride Exchange (SuFEx) is a powerful class of click chemistry reactions that utilizes the robust and predictable reactivity of the sulfonyl fluoride group. nih.govcymitquimica.com SuFEx reactions are characterized by their high efficiency, selectivity, and compatibility with a wide range of functional groups and reaction conditions, including in aqueous environments. researchgate.net This makes SuFEx an ideal tool for bioconjugation – the process of linking molecules to biomacromolecules such as proteins and nucleic acids.
This compound is a potential SuFEx hub. The sulfonyl fluoride can react with nucleophilic amino acid residues on the surface of a protein to achieve site-specific labeling. The chloride on the pyrimidine ring offers a secondary point for modification, allowing for the attachment of cargo molecules, such as drugs or imaging agents, either before or after the SuFEx reaction. This modularity is a key advantage of using such bifunctional linkers in bioconjugation.
The general utility of SuFEx in bioconjugation has been demonstrated with various sulfonyl fluoride-containing molecules for applications ranging from protein labeling to the development of antibody-drug conjugates. nih.govnih.gov
Contributions to Medicinal Chemistry Research and Chemical Entity Design
The structural features of this compound make it an attractive starting point for the design of new drug candidates. The pyrimidine ring is a well-established pharmacophore found in numerous approved drugs, and the sulfonyl fluoride group can be used to form covalent bonds with therapeutic targets, a strategy that is gaining increasing interest in drug discovery.
Covalent inhibitors can offer several advantages over their non-covalent counterparts, including increased potency and duration of action. The sulfonyl fluoride group is a "tunable" electrophile, meaning its reactivity can be modulated by the electronic properties of the pyrimidine ring and its substituents. This allows medicinal chemists to design inhibitors that are selective for their intended target, minimizing off-target effects.
For instance, pyrimidine-based scaffolds have been investigated as inhibitors of various kinases, which are important targets in cancer therapy. nih.gov The general approach involves designing a molecule where the pyrimidine core binds to the ATP-binding site of the kinase, and the sulfonyl fluoride group is positioned to react with a nearby nucleophilic amino acid. This leads to irreversible inhibition of the kinase and can be a powerful strategy for treating diseases driven by aberrant kinase activity. The development of cereblon modulators using sulfonyl fluoride probes further highlights the potential of this chemical entity in drug discovery. nih.govnih.gov
Below is a table summarizing the potential applications of this compound based on the reactivity of its functional groups.
| Application Area | Specific Use | Key Functional Group |
| Synthetic Chemistry | Building block for complex heterocycles | Chloro and Sulfonyl Fluoride |
| Synthesis of functional organic materials | Pyrimidine Ring and Substituents | |
| Chemical Biology | Development of activity-based probes | Sulfonyl Fluoride |
| Site-specific protein and nucleic acid labeling (SuFEx) | Sulfonyl Fluoride | |
| Medicinal Chemistry | Design of covalent enzyme inhibitors (e.g., kinase inhibitors) | Sulfonyl Fluoride and Pyrimidine Core |
| Scaffolding for new chemical entities | Pyrimidine Core |
Pyrimidine-Sulfonyl Fluoride Scaffolds as Pharmacophore Bioisosteres in Lead Generation
In the quest for new drugs, the concept of bioisosterism, where one functional group is replaced by another with similar biological effects, is a cornerstone of lead generation and optimization. nih.gov The pyrimidine-sulfonyl fluoride scaffold has emerged as a valuable pharmacophore bioisostere for several reasons. The pyrimidine ring itself is a privileged structure in medicinal chemistry, found in the natural nucleic acid bases cytosine, thymine, and uracil, as well as in numerous approved drugs. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an effective anchor for binding to biological targets.
The sulfonyl fluoride group provides a reactive center that can covalently bind to nucleophilic residues in a target protein, such as serine, threonine, or lysine. This covalent modification can lead to irreversible inhibition and prolonged pharmacological effects. The combination of the pyrimidine core for recognition and the sulfonyl fluoride for covalent engagement makes this scaffold particularly attractive for designing targeted covalent inhibitors.
Researchers leverage these properties in lead generation by substituting known pharmacophores in existing drug candidates or screening libraries with the this compound motif. This approach can lead to the discovery of new chemical entities with improved potency, selectivity, and pharmacokinetic profiles.
| Feature of Pyrimidine-Sulfonyl Fluoride Scaffolds | Implication in Lead Generation |
| Pyrimidine Core | Mimics natural nucleosides, provides hydrogen bonding sites for target recognition. |
| Sulfonyl Fluoride Group | Acts as a "warhead" for covalent modification of target proteins, leading to potent and durable inhibition. |
| 2-Chloro Substituent | Offers a site for further chemical modification to optimize properties (e.g., through nucleophilic aromatic substitution). |
Structure-Activity Relationship (SAR) Studies of this compound Derivatives in In Vitro Target Engagement
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. gardp.org For derivatives of this compound, SAR studies are crucial for optimizing their interaction with specific biological targets. By systematically modifying the pyrimidine scaffold and observing the resulting changes in target engagement, medicinal chemists can design more potent and selective compounds. nih.govgardp.org
A typical SAR campaign for this class of compounds might involve:
Modification of the 2-position: The chlorine atom at the 2-position of the pyrimidine ring is a versatile handle for introducing a wide range of substituents via nucleophilic aromatic substitution reactions. SAR studies often explore how different amines, alcohols, or thiols at this position affect binding affinity and selectivity.
Substitution on the pyrimidine ring: Introducing other functional groups at available positions on the pyrimidine ring can modulate the electronic properties and steric profile of the molecule, influencing its interaction with the target's binding pocket.
These studies often employ a variety of in vitro assays, such as enzyme inhibition assays, binding assays, and cellular assays, to quantify the effects of structural modifications. The data generated from these SAR studies provides a detailed roadmap for the rational design of improved drug candidates.
| Modification Site | Example Substituents | Potential Impact on Activity |
| 2-Position (Cl replacement) | Alkylamines, anilines, alkoxides | Altered hydrogen bonding, steric interactions, and solubility. |
| 4-Position | Small alkyl groups, halogens | Fine-tuning of electronic properties and binding pocket fit. |
| Linker to other moieties | Alkyl chains, ether linkages, amide bonds | Optimization of distance and orientation for optimal target engagement. |
Rational Design Strategies for Novel Pyrimidine-Based Chemical Entities
The rational design of novel drugs aims to create molecules with a predefined biological activity based on a thorough understanding of the target's structure and function. The this compound scaffold is an excellent starting point for such strategies. Computational methods, such as molecular docking and molecular dynamics simulations, are often employed to predict how derivatives of this scaffold will bind to a target protein. rsc.org
The design process typically begins with the three-dimensional structure of the target protein, often obtained through X-ray crystallography or cryo-electron microscopy. A virtual library of this compound derivatives can then be docked into the active site of the protein to identify compounds with favorable binding poses and interaction energies. rsc.org This in silico screening can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, saving time and resources.
Furthermore, the reactive nature of the sulfonyl fluoride group allows for the design of targeted covalent inhibitors with high specificity. By positioning the sulfonyl fluoride group to react with a non-catalytic nucleophilic residue in the vicinity of the binding site, it is possible to achieve selective inhibition of the target protein, even in the presence of other structurally related proteins. This strategy is particularly valuable for developing inhibitors of kinases and other enzyme families with highly conserved active sites.
Potential Applications in Agrochemical and Advanced Material Sciences (excluding material properties)
Beyond its applications in medicinal chemistry, the unique reactivity and structural features of this compound and its derivatives suggest potential for use in the development of new agrochemicals and advanced functional materials.
Development of Pyrimidine-Based Agrochemical Candidates
The pyrimidine core is a common feature in a variety of herbicides, fungicides, and insecticides. nih.govnih.gov The introduction of a sulfonyl fluoride moiety could lead to the development of new agrochemical candidates with novel modes of action. For instance, the sulfonyl fluoride group could act as a covalent inhibitor of essential enzymes in pests or weeds, leading to enhanced efficacy and potentially overcoming existing resistance mechanisms.
The development of new agrochemicals often parallels drug discovery, with a focus on identifying molecules that are highly active against the target organism but have low toxicity to non-target species and the environment. nih.gov The versatility of the this compound scaffold allows for the systematic modification of its structure to optimize these properties. For example, the substituent at the 2-position could be tailored to improve uptake by the target pest or to enhance selectivity. The inherent reactivity of the sulfonyl fluoride could also be harnessed for "pro-pesticide" strategies, where a less active precursor is converted to the active covalent inhibitor under specific physiological conditions within the target organism.
| Agrochemical Class | Potential Application of Pyrimidine-Sulfonyl Fluoride Derivatives |
| Herbicides | Covalent inhibition of essential plant enzymes, leading to weed death. |
| Fungicides | Irreversible binding to fungal proteins, preventing growth and sporulation. |
| Insecticides | Targeted inactivation of critical enzymes in insects, providing pest control. |
Synthesis of Functional Polymers and Organic Materials
The reactivity of the sulfonyl fluoride group, particularly its ability to undergo Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, opens up possibilities for the synthesis of novel functional polymers and organic materials. nih.govwur.nlosti.gov SuFEx is a highly efficient and selective reaction that allows for the formation of robust covalent linkages between molecular building blocks. osti.gov
By incorporating the this compound moiety into monomers, it is possible to create polymers with precisely defined structures and functionalities. The pyrimidine unit can introduce specific recognition or electronic properties into the polymer backbone or as a pendant group. The sulfonyl fluoride group can serve as a reactive site for polymerization or for post-polymerization modification, allowing for the introduction of a wide range of functional groups. wur.nl
This approach could be used to synthesize materials for a variety of applications, such as:
Functional coatings: Polymers bearing the pyrimidine-sulfonyl fluoride group could be designed to covalently attach to surfaces, providing a durable and functional coating.
Sensors: The electronic properties of the pyrimidine ring could be exploited to create polymers that respond to specific analytes, forming the basis of chemical sensors.
Separation membranes: Polymers with tailored pore sizes and chemical functionalities could be synthesized for use in advanced separation technologies.
The ability to precisely control the structure and functionality of polymers derived from this compound makes this an exciting area for future research in materials science.
Advanced Spectroscopic and Computational Studies of 2 Chloropyrimidine 5 Sulfonyl Fluoride and Its Derivatives
Spectroscopic Characterization Techniques for Structural Elucidation
Spectroscopic methods are fundamental to the positive identification and characterization of newly synthesized organic molecules. For 2-chloropyrimidine-5-sulfonyl fluoride (B91410) and its derivatives, a suite of spectroscopic techniques is employed to confirm their structures and analyze their functional groups. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. In the context of 2-chloropyrimidine-5-sulfonyl fluoride derivatives, ¹H NMR, ¹³C NMR, and ¹⁹F NMR are routinely used. acs.org ¹H NMR helps to identify the number and electronic environment of protons, while ¹³C NMR provides insights into the carbon backbone. The presence of the sulfonyl fluoride group makes ¹⁹F NMR particularly valuable for confirming its incorporation and for monitoring reactions at this site. researchgate.net
Mass spectrometry (MS) is another critical tool for molecular characterization. It determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). acs.org The fragmentation patterns observed in the mass spectrum can further corroborate the proposed structure. Together, NMR and MS are indispensable for monitoring the progress of a chemical reaction, confirming the identity of the final product, and assessing its purity. nih.gov
| Technique | Information Obtained | Relevance to this compound |
| ¹H NMR | Number, connectivity, and chemical environment of protons | Elucidates the substitution pattern on the pyrimidine (B1678525) ring. |
| ¹³C NMR | Carbon skeleton of the molecule | Confirms the presence of the pyrimidine ring and other carbon-containing functional groups. |
| ¹⁹F NMR | Presence and chemical environment of fluorine atoms | Directly confirms the sulfonyl fluoride group. researchgate.net |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns | Confirms the overall mass of the molecule and provides structural clues. |
| High-Resolution MS (HRMS) | Exact molecular formula | Provides unambiguous confirmation of the elemental composition. acs.org |
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. In this compound, the sulfonyl fluoride group (-SO₂F) has characteristic stretching frequencies in the IR spectrum, typically appearing as strong bands. The pyrimidine ring also exhibits a series of characteristic vibrations. nih.gov IR spectroscopy is particularly useful for identifying the presence of specific bonds, such as C=N in the pyrimidine ring and the S=O bonds of the sulfonyl group.
Raman spectroscopy provides additional information, especially for non-polar bonds and symmetric vibrations, which may be weak or absent in the IR spectrum. The combination of both techniques allows for a more complete picture of the vibrational modes of the molecule.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| S=O (in SO₂F) | Asymmetric Stretch | 1400-1450 |
| S=O (in SO₂F) | Symmetric Stretch | 1200-1250 |
| C=N (in Pyrimidine) | Stretch | 1550-1650 |
| C-Cl | Stretch | 600-800 |
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive structural information for crystalline compounds, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of atoms. mdpi.com
For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis reveals the exact molecular conformation in the solid state. nih.gov This includes the orientation of the sulfonyl fluoride group relative to the pyrimidine ring. Furthermore, it elucidates the crystal packing, which is how the individual molecules arrange themselves in the crystal lattice. This packing is influenced by various intermolecular forces and is crucial for understanding the macroscopic properties of the solid.
A detailed analysis of the crystal structure allows for the identification and characterization of intermolecular interactions, such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions between pyrimidine rings. wikipedia.org These non-covalent interactions play a critical role in stabilizing the crystal structure and can influence the compound's physical properties, such as melting point and solubility.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling have become invaluable tools for complementing experimental data and providing deeper insights into the properties and reactivity of molecules. nih.gov
Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry of this compound and its derivatives. These calculations can predict bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. Furthermore, computational models can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can aid in the interpretation of experimental spectra. nih.gov
Molecular modeling can also be used to study the electronic properties of these molecules, such as the distribution of electron density and the energies of the molecular orbitals. This information is key to understanding the reactivity of the compound and its potential as a building block in the synthesis of more complex molecules. The study of frontier molecular orbitals (HOMO and LUMO) can provide insights into the molecule's electrophilic and nucleophilic sites.
| Computational Method | Predicted Properties | Application |
| Density Functional Theory (DFT) | Optimized geometry, vibrational frequencies, NMR chemical shifts | Corroboration of experimental data, prediction of spectroscopic features. nih.gov |
| Molecular Orbital Theory | HOMO/LUMO energies, electrostatic potential maps | Understanding reactivity, predicting sites of reaction. |
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and electronic properties like orbital energies. nih.gov For this compound, DFT calculations are crucial for understanding its inherent reactivity.
The electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key indicators of its chemical behavior. The HOMO-LUMO energy gap provides information on the molecule's stability and reactivity. nih.gov In the case of this compound, the pyrimidine ring, substituted with an electron-withdrawing chlorine atom and a potent sulfonyl fluoride group, is expected to have a low-lying LUMO. This indicates a high susceptibility to nucleophilic attack, a characteristic feature of sulfonyl fluorides which are known to act as reactive electrophiles. nih.gov
DFT calculations can map the electrostatic potential (ESP) onto the electron density surface, revealing the distribution of charge. For this compound, the sulfur atom of the sulfonyl fluoride group is predicted to be highly electron-deficient (electrophilic), making it the primary site for reaction with nucleophiles. This reactivity is a cornerstone of its utility as a covalent modifier in chemical biology. nih.govacs.org The pyrimidine ring itself contains nitrogen atoms that influence the electronic distribution and can participate in non-covalent interactions. nih.gov
Table 1: Predicted Electronic Properties of this compound from DFT Calculations Note: The following data is illustrative and based on typical values for similar heterocyclic sulfonyl fluorides as reported in computational chemistry literature. nih.govnih.gov
| Parameter | Predicted Value | Significance |
| HOMO Energy | -8.5 eV | Relates to the electron-donating ability of the molecule. |
| LUMO Energy | -2.0 eV | Relates to the electron-accepting ability; a low value indicates high electrophilicity. acs.org |
| HOMO-LUMO Gap | 6.5 eV | Indicates high kinetic stability, yet the low LUMO suggests high reactivity toward specific nucleophiles. |
| Dipole Moment | 3.5 D | Suggests the molecule is polar, which influences its solubility and binding interactions. |
| Mulliken Charge on Sulfur (S) | +2.8 | Confirms the highly electrophilic nature of the sulfur atom. |
| Mulliken Charge on Fluorine (F) | -0.6 | Indicates the fluoride is a good leaving group upon nucleophilic attack at the sulfur. |
Molecular Dynamics Simulations for Ligand-Target Interactions of Pyrimidine-Sulfonyl Fluoride Scaffolds
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique is particularly useful for studying how a ligand, such as one based on a pyrimidine-sulfonyl fluoride scaffold, interacts with a biological target, typically a protein. nih.gov MD simulations provide a dynamic view of the binding process, revealing the stability of the ligand-protein complex and the specific interactions that maintain it. mdpi.com
For a scaffold derived from this compound, the sulfonyl fluoride group is designed to act as a "warhead" that forms a covalent bond with nucleophilic amino acid residues (like serine, lysine (B10760008), or tyrosine) in a protein's binding site. nih.gov An MD simulation can be used to model this process. Initially, molecular docking would place the ligand into the active site of the target protein. nih.gov The simulation then calculates the trajectory of the complex over nanoseconds or microseconds, showing how the ligand settles into its binding pose and how the protein structure adapts. nih.gov
Table 2: Illustrative Summary of Molecular Dynamics Simulation of a Pyrimidine-Sulfonyl Fluoride Ligand with a Target Kinase Note: This table presents hypothetical results from a typical MD simulation study to illustrate the type of data generated. mdpi.comnih.gov
| Interaction Type | Ligand Moiety | Interacting Protein Residue | Stability during Simulation |
| Covalent Bond | Sulfonyl group (post-reaction) | Serine-75 (nucleophile) | Stable covalent linkage formed |
| Hydrogen Bond | Pyrimidine Nitrogen (N1) | Leucine-120 (backbone NH) | High Occupancy (>90%) |
| Hydrogen Bond | Pyrimidine Nitrogen (N3) | Aspartate-178 (side chain COOH) | Moderate Occupancy (~60%) |
| Hydrophobic Interaction | Pyrimidine Ring | Valine-68, Alanine-85 | Consistent interaction |
| Halogen Bond | Chlorine Atom | Glycine-121 (backbone C=O) | Transient but recurring |
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies for Compound Design
Quantitative Structure-Activity Relationship (QSAR) and cheminformatics are disciplines that use computational and statistical methods to correlate the chemical structure of compounds with their biological activities. nih.govresearchgate.net These approaches are fundamental to modern drug design, enabling the prediction of a compound's potency and the prioritization of candidates for synthesis and testing. benthamdirect.comslideshare.net
A QSAR study for derivatives of this compound would begin by creating a library of analogues. researchgate.net This involves systematically modifying the core structure—for instance, by replacing the chlorine atom with other substituents or by altering groups attached to the pyrimidine ring. The biological activity of each compound in the library (e.g., its IC₅₀ value against a target enzyme) is then measured.
Using cheminformatics tools, a set of molecular descriptors is calculated for each compound. These descriptors quantify various physicochemical properties, such as steric (e.g., molecular volume), electronic (e.g., partial charges), and hydrophobic (e.g., LogP) characteristics. researchgate.net A mathematical model is then developed to find a correlation between these descriptors and the observed biological activity. nih.gov The resulting QSAR equation can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. tandfonline.com For instance, a model might reveal that increasing the hydrophobicity at a certain position on the pyrimidine ring enhances activity, directing medicinal chemists to synthesize derivatives with that feature. acs.orgnih.gov
Table 3: Example of a Hypothetical QSAR Equation for Pyrimidine-Sulfonyl Fluoride Derivatives Note: This table presents a simplified, illustrative QSAR model to demonstrate the concept. QSAR models in practice are often more complex. nih.govnih.gov
Model Equation: pIC₅₀ = 1.5 * (cLogP) - 0.8 * (TPSA) + 0.5 * (A_Ar) + 3.2
| Descriptor | Coefficient | Interpretation |
| cLogP | +1.5 | A positive coefficient suggests that increasing hydrophobicity is favorable for activity. |
| TPSA (Topological Polar Surface Area) | -0.8 | A negative coefficient indicates that lower polar surface area is correlated with higher potency, which might relate to better cell permeability. |
| A_Ar (Aromatic Ring Count) | +0.5 | A positive coefficient suggests that adding aromatic features to the scaffold may enhance binding. |
| Intercept | +3.2 | The baseline activity of the model. |
Future Research Directions and Emerging Opportunities for 2 Chloropyrimidine 5 Sulfonyl Fluoride
Exploration of Undiscovered Reactivity Pathways and Synthetic Transformations
While the primary reactivity of the sulfonyl fluoride (B91410) and chloro groups is established, a vast landscape of undiscovered reactivity pathways remains to be explored for 2-chloropyrimidine-5-sulfonyl fluoride. Future research will likely focus on uncovering novel synthetic transformations that leverage the unique electronic properties of the pyrimidine (B1678525) ring.
Key areas for investigation include:
Novel Coupling Chemistries: Beyond standard nucleophilic aromatic substitution (SNAr) at the 2-position, research into novel transition-metal-catalyzed cross-coupling reactions at the chloro-position could unlock new synthetic routes. Exploring a wider range of coupling partners and catalytic systems will be crucial.
Activation of the Sulfonyl Fluoride Group: The sulfonyl fluoride moiety is a powerful tool for "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.govconicet.gov.ar Future work could focus on developing new activation methods for the S-F bond, potentially enabling reactions under even milder conditions or with previously incompatible functional groups. nih.gov This could involve photoredox catalysis or the use of novel activating agents. nih.gov
Ring Functionalization: Investigations into direct C-H functionalization of the pyrimidine ring, though challenging, could provide highly efficient pathways to novel derivatives. This would bypass the need for pre-functionalized starting materials and offer a more atom-economical approach to diversification.
Multicomponent Reactions: Designing one-pot, multicomponent reactions involving this compound would be a significant step towards building molecular complexity in a single synthetic operation. This could involve sequential or concurrent reactions at the chloro and sulfonyl fluoride positions.
A recent study demonstrated the electrochemical synthesis of sulfonyl fluorides from thiols, a method that could potentially be adapted for derivatives of this compound, offering a greener and more efficient synthetic route. acs.orgnih.gov
Development of Asymmetric Synthesis and Chiral Induction Strategies for Derivatives
The introduction of chirality into molecules derived from this compound is a critical step towards their application in areas such as pharmaceuticals and chiral materials. Future research will be directed towards the development of robust methods for asymmetric synthesis and chiral induction.
Promising strategies include:
Chiral Catalysis: The use of chiral catalysts in reactions involving either the chloro or sulfonyl fluoride group can induce enantioselectivity. This could involve chiral ligands in transition-metal-catalyzed cross-coupling reactions or chiral organocatalysts for nucleophilic substitutions. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the pyrimidine core can direct the stereochemical outcome of subsequent reactions. The development of easily attachable and removable chiral auxiliaries compatible with the reactivity of this compound will be a key area of focus.
Enantioselective Desymmetrization: For derivatives of this compound that possess prochiral centers, enantioselective desymmetrization reactions using chiral reagents or catalysts can provide access to enantiomerically enriched products.
Synthesis of Chiral Sulfonimidoyl Fluorides: The synthesis of chiral sulfonimidoyl fluorides, which are aza-analogs of sulfonyl fluorides, has been an area of growing interest. nih.govnih.govresearchgate.netthieme.de Developing methods to convert this compound into its chiral sulfonimidoyl fluoride counterpart would open up new avenues for creating stereochemically complex molecules. wur.nlnih.govwur.nl
Recent advancements in the asymmetric synthesis of sulfonimidoyl fluorides using enantiopure bifunctional S(VI) reagents highlight the potential for creating chiral derivatives from sulfonyl fluoride precursors. nih.govnih.govresearchgate.netthieme.de
Integration into High-Throughput Synthesis and Screening Platforms
The modular nature of this compound, with its two distinct reactive sites, makes it an ideal candidate for integration into high-throughput synthesis and screening platforms. This approach allows for the rapid generation of large libraries of diverse compounds for biological and materials science applications.
Future efforts in this area will likely involve:
Automated Synthesis: Developing automated, flow-based synthetic methodologies for the derivatization of this compound will enable the rapid and efficient production of compound libraries. tue.nlrsc.orgresearchgate.net This could involve robotic liquid handlers and microfluidic reactors to perform sequential reactions in a high-throughput manner.
DNA-Encoded Libraries (DELs): The use of this compound as a scaffold in the construction of DNA-encoded libraries is a promising strategy for the discovery of new bioactive molecules. nih.gov The distinct reactivity of the chloro and sulfonyl fluoride groups allows for a two-step diversification process, leading to highly complex libraries.
Encoded Combinatorial Libraries: Screening of bead-tethered combinatorial libraries is another powerful technique for identifying active compounds. nih.gov this compound can serve as a versatile building block for such libraries, with the two reactive handles allowing for the attachment of a wide variety of chemical motifs.
Direct-to-Biology High-Throughput Screening: The development of SuFEx-enabled high-throughput medicinal chemistry allows for the rapid synthesis and biological evaluation of compound libraries. nih.gov Integrating this compound into such workflows could significantly accelerate the drug discovery process.
The table below outlines potential high-throughput applications for this compound.
| Platform | Application of this compound | Potential Outcome |
| Automated Flow Synthesis | Rapid, sequential derivatization at C2 (chloro) and C5 (sulfonyl fluoride) positions. | Generation of large, purified compound libraries for screening. |
| DNA-Encoded Libraries | Use as a central scaffold for two-point diversification with various building blocks. | Identification of potent and selective binders to biological targets. |
| Bead-Based Combinatorial Libraries | Anchor for the synthesis of diverse small molecule libraries on solid support. | Discovery of novel antimicrobial or other bioactive compounds. |
| High-Throughput Medicinal Chemistry | Core structure for rapid analog synthesis and direct biological screening. | Accelerated hit-to-lead optimization in drug discovery programs. |
Novel Applications in Catalysis and Supramolecular Chemistry
The unique electronic and structural features of this compound and its derivatives suggest potential applications in the fields of catalysis and supramolecular chemistry.
Catalysis:
Organocatalysis: Pyrimidine derivatives can act as organocatalysts. Future research could explore the catalytic activity of molecules derived from this compound in a variety of organic transformations. The electron-withdrawing nature of the sulfonyl fluoride group and the potential for hydrogen bonding interactions with the pyrimidine nitrogen atoms could be exploited in catalyst design.
Ligand Development: The pyrimidine core can be functionalized to create novel ligands for transition metal catalysis. The chloro and sulfonyl fluoride groups offer handles for the introduction of coordinating moieties, allowing for the fine-tuning of the electronic and steric properties of the resulting ligands. chemrxiv.org Recent work has shown that sulfonyl fluorides can be used in the synthesis of ortho-phosphinoarenesulfonamides, which are valuable ligands. chemrxiv.org
Catalytic Amidation: A broad-spectrum catalytic amidation of sulfonyl fluorides has been developed, which could be applied to this compound to synthesize a variety of sulfonamides with potential catalytic applications. nih.govchemrxiv.org
Supramolecular Chemistry:
Self-Assembly: The pyrimidine ring is a well-known motif in supramolecular chemistry, capable of forming defined structures through hydrogen bonding and π-π stacking interactions. nih.gov Derivatives of this compound could be designed to self-assemble into complex architectures such as cages, helicates, or polymers. nih.gov
Host-Guest Chemistry: The electron-deficient nature of the pyrimidine ring could allow it to act as a host for electron-rich guest molecules. The functional groups on the pyrimidine can be modified to create specific binding pockets for targeted guests.
Molecular Recognition: The ability of pyrimidine derivatives to participate in specific hydrogen bonding patterns makes them attractive candidates for the development of molecular sensors and recognition systems. youtube.com
Interdisciplinary Research at the Interface of Organic Chemistry, Chemical Biology, and Materials Science
The versatility of this compound makes it an ideal platform for interdisciplinary research, bridging the gap between fundamental organic chemistry and applied fields like chemical biology and materials science.
Chemical Biology:
Covalent Probes: The sulfonyl fluoride group is a "privileged warhead" in chemical biology, capable of forming covalent bonds with specific amino acid residues in proteins. rsc.orgnih.govrsc.org this compound and its derivatives can be used to develop selective covalent inhibitors and activity-based probes to study enzyme function and identify new drug targets. nih.govnih.gov
Bioisosteres: The sulfonimidoyl fluoride group, accessible from the sulfonyl fluoride, is being explored as a bioisostere for other functional groups in drug design. nih.govthieme.de
Drug Discovery: The pyrimidine scaffold is a common feature in many approved drugs. The ability to rapidly diversify this compound makes it a valuable starting point for the discovery of new therapeutic agents. nih.govnih.gov
Materials Science:
Functional Polymers: The difunctional nature of this compound allows it to be used as a monomer in polymerization reactions. The resulting polymers could have interesting electronic, optical, or thermal properties.
Organic Electronics: Pyrimidine-containing molecules have been investigated for applications in organic electronics. rsc.org Derivatives of this compound could be synthesized and evaluated as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Smart Materials: The potential for pyrimidine derivatives to respond to external stimuli, such as pH, suggests that materials incorporating this scaffold could be developed for applications as sensors or responsive materials. rsc.org
The table below summarizes potential interdisciplinary applications.
| Field | Specific Application | Rationale |
| Chemical Biology | Development of covalent protein inhibitors | The sulfonyl fluoride group acts as a reactive "warhead" for specific amino acid residues. |
| Chemical Biology | Synthesis of activity-based probes | The pyrimidine core can be modified to target specific enzyme families. |
| Materials Science | Creation of functional polymers | The two reactive sites allow for use as a monomer in polymerization reactions. |
| Materials Science | Design of novel organic electronic materials | The electron-deficient pyrimidine ring can be incorporated into materials with desirable electronic properties. |
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-chloropyrimidine-5-sulfonyl fluoride in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats.
- Conduct experiments in a fume hood to avoid inhalation of vapors or dust.
- In case of spills, evacuate the area, wear a self-contained breathing apparatus (SCBA), and collect spillage using inert absorbents (e.g., vermiculite). Avoid water to prevent exothermic reactions .
- Store in airtight containers at -20°C in a dry environment to minimize hydrolysis .
Q. How is this compound typically synthesized?
- Methodological Answer :
- Common routes involve sulfonation of pyrimidine derivatives followed by fluorination. For example:
Sulfonation : React 2-chloropyrimidine with chlorosulfonic acid at 0–5°C to form the sulfonyl chloride intermediate.
Fluorination : Treat the intermediate with potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.
- Purify via recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. What analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use NMR to confirm the presence of the sulfonyl fluoride group (typical δ ~ -60 ppm).
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or high-resolution MS (HRMS) to verify molecular ion peaks.
- Elemental Analysis : Validate purity by matching experimental and theoretical C/H/N percentages.
- Cross-reference data with NIST Chemistry WebBook or peer-reviewed literature .
Advanced Research Questions
Q. How can researchers resolve contradictions in reactivity data for this compound under varying reaction conditions?
- Methodological Answer :
- Controlled Variable Testing : Systematically alter parameters (temperature, solvent polarity, catalyst loading) to identify outliers.
- Mechanistic Probes : Use isotopic labeling (e.g., in water) to track hydrolysis pathways.
- Computational Modeling : Employ density functional theory (DFT) to predict reactive intermediates and transition states.
- Compare findings with structurally analogous compounds (e.g., 2-(trifluoromethyl)pyrimidine-5-sulfonyl chloride) to identify trends .
Q. What experimental strategies enhance the stability of this compound in aqueous environments?
- Methodological Answer :
- Lyophilization : Remove water traces by freeze-drying the compound before storage.
- Stabilizing Additives : Use molecular sieves or anhydrous magnesium sulfate in storage containers.
- Low-Temperature Kinetics : Conduct reactions at 0–4°C to slow hydrolysis. Monitor degradation via HPLC or NMR .
Q. How should researchers design experiments to study the electrophilic reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- Substrate Screening : Test reactivity with nucleophiles (e.g., amines, thiols) under inert atmospheres.
- Kinetic Profiling : Use stopped-flow spectroscopy to measure reaction rates.
- Byproduct Analysis : Identify side products (e.g., sulfonic acids) via LC-MS to refine reaction conditions.
- Optimize solvent systems (e.g., DMF for polar aprotic conditions) and catalysts (e.g., Pd for Suzuki-Miyaura couplings) .
Q. What methodologies validate the purity of this compound in synthetic workflows?
- Methodological Answer :
- Chromatographic Purity : Use HPLC with UV detection (λ = 254 nm) and a C18 column (acetonitrile/water mobile phase).
- Thermogravimetric Analysis (TGA) : Assess thermal stability and detect low-boiling-point impurities.
- X-ray Crystallography : Resolve crystal structures to confirm molecular geometry (if single crystals are obtainable).
- Report purity thresholds (e.g., ≥95%) as per IUPAC guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
